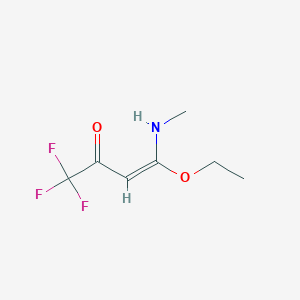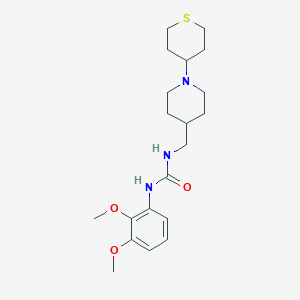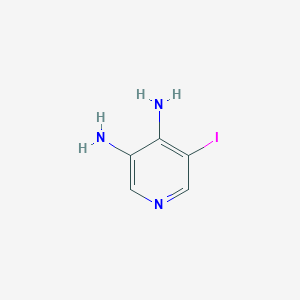
N-(thiophen-2-yl)-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions, often utilizing malonamide, aldehydes, and malononitrile in water, employing triethylamine as a base at room temperature. These methods are characterized by their efficiency and the ability to yield complex structures through relatively simple processes (Jayarajan et al., 2019).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using techniques such as X-ray diffraction and computational chemistry methods, including Density Functional Theory (DFT). These studies reveal the intricate arrangements of atoms and the molecular conformations essential for their biological activities (Zhou et al., 2021).
Chemical Reactions and Properties
Various chemical reactions, including acid-catalyzed ring openings and intramolecular oxidative bond formations, have been explored to understand the reactivity and functional group transformations in pyrrolidine-1-carboxamides. These reactions lead to the formation of new compounds with diverse structures and potential applications (Gazizov et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, have been studied using various analytical techniques. These properties are crucial for the compound's application in different domains, including material science and pharmaceuticals (Banerjee et al., 2002).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and the potential for undergoing a range of chemical transformations, have been extensively investigated. These studies provide insights into the compound's utility in synthetic chemistry and its interaction with biological targets (Zhou et al., 2008).
Scientific Research Applications
Bioinorganic Chemistry
One significant area of research has been the exploration of this compound's bioinorganic relevance, particularly in the synthesis and characterization of metal complexes. For example, complexes of Co(II) with Schiff bases derived from thiophene-containing ligands have been synthesized, showcasing the coordination of the ligand to the metal ion through various atoms including the carbonyl oxygen and sulfur. These complexes have been evaluated for their antimicrobial activities, demonstrating higher efficacy compared to the free ligand, indicating the potential for developing new antimicrobial agents (Singh, Das, & Dhakarey, 2009).
Heterocyclic Synthesis
The compound also plays a crucial role in the synthesis of heterocyclic compounds. For instance, thiophenylhydrazonoacetates have been utilized in the synthesis of various heterocyclic derivatives, including pyrazole, isoxazole, and pyrimidine derivatives. These compounds exhibit a broad spectrum of potential applications, ranging from materials science to pharmaceuticals, highlighting the versatility of thiophene-containing compounds in synthetic chemistry (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Biological Activity and Potential Applications
Research has also focused on the synthesis of derivatives and analogues of N-(thiophen-2-yl)-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxamide for their potential biological activities. For example, derivatives have been synthesized and evaluated for their cardiotonic activity, showcasing the utility of modifying the thiophene moiety to enhance biological efficacy. Such studies are instrumental in guiding the development of new therapeutic agents (Nate, Sekine, Oda, Aoe, Nakai, Wada, Takeda, Yabana, & Nagao, 1987).
properties
IUPAC Name |
N-thiophen-2-yl-3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O2S/c16-15(17,18)10-3-5-19-12(8-10)23-11-4-6-21(9-11)14(22)20-13-2-1-7-24-13/h1-3,5,7-8,11H,4,6,9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFITDRLAGHEDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2493527.png)


![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2493533.png)


![ethyl 4-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2493540.png)

![Methyl (4aR,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylate;hydrochloride](/img/structure/B2493543.png)
![N-[3-Oxo-3-[3-oxo-2-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]propyl]prop-2-enamide](/img/structure/B2493545.png)

![Ethyl 2-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2493547.png)
![2-chloro-N-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]acetamide](/img/structure/B2493548.png)
![N-(2-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2493549.png)